molecular formula C17H11Cl2N3O B400571 N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide

N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide

Cat. No.: B400571
M. Wt: 344.2g/mol
InChI Key: LHOVIZDNDLKXDP-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a quinoline ring and a dichlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide typically involves the condensation reaction between 2-quinolinecarbohydrazide and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of quinolinecarboxylic acids or quinoline N-oxides.

    Reduction: Formation of reduced hydrazones or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. In the context of its anticancer activity, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3-dichlorobenzylidene)-2-furohydrazide
  • N’-(2,3-dichlorobenzylidene)-2-pyrazinecarbohydrazide
  • N’-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide

Uniqueness

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with biological targets and contributes to its diverse range of applications in scientific research.

Properties

Molecular Formula

C17H11Cl2N3O

Molecular Weight

344.2g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C17H11Cl2N3O/c18-13-6-3-5-12(16(13)19)10-20-22-17(23)15-9-8-11-4-1-2-7-14(11)21-15/h1-10H,(H,22,23)/b20-10+

InChI Key

LHOVIZDNDLKXDP-KEBDBYFISA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.